Furfuryl 2-methylbutyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13678-61-0 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
furan-2-ylmethyl 2-methylbutanoate |
InChI |
InChI=1S/C10H14O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
FWHTZOMSKMABHQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)OCC1=CC=CO1 |
Canonical SMILES |
CCC(C)C(=O)OCC1=CC=CO1 |
Origin of Product |
United States |
Significance in Chemical Sciences Research
Furfuryl 2-methylbutyrate (B1264701) is a significant compound in the field of flavor and fragrance chemistry. It is recognized as a flavoring agent in various food products. thegoodscentscompany.com The compound is a member of a group of 15 furfuryl derivatives evaluated for safety as flavoring agents. inchem.org Research into this and related compounds often involves understanding their metabolic pathways. Furfuryl esters, including furfuryl 2-methylbutyrate, are expected to be hydrolyzed into furfuryl alcohol and the corresponding carboxylic acid. inchem.org This metabolic process is crucial for assessing the safety and application of these compounds in the food industry.
Scientific bodies like the European Food Safety Authority (EFSA) have evaluated this compound as part of a larger group of furan (B31954) derivatives. semanticscholar.orgnih.gov These evaluations are critical for establishing safety guidelines and acceptable daily intake levels. The study of such compounds also contributes to a broader understanding of structure-activity relationships within chemical classes.
Historical Context of Furfuryl 2 Methylbutyrate Investigation
The investigation of furfuryl 2-methylbutyrate (B1264701) is closely tied to the broader safety assessments of flavoring substances. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has reviewed a group of furfuryl derivatives, including esters like furfuryl 2-methylbutyrate. europa.eu These evaluations have a history of considering the metabolic fate of these compounds, particularly their hydrolysis to furfuryl alcohol and subsequent oxidation to furoic acid. inchem.orgeuropa.eu
The analytical methods for detecting and quantifying this compound and other volatile compounds have also evolved. Techniques such as gas chromatography are employed to analyze its presence in various matrices, including cider spirits and liquors. nih.govtandfonline.com The development of these methods has been essential for quality control and for understanding the chemical composition of complex mixtures.
Classification Within Furanic Esters
Enzymatic Formation Pathways of this compound
The synthesis of this compound is an esterification reaction, a biologically common process for creating a wide array of flavor and fragrance compounds. This reaction is catalyzed by specific enzymes that join an alcohol with a carboxylic acid or its activated form.
The final step in the biosynthesis of this compound is the condensation of furfuryl alcohol with 2-methylbutyric acid. This reaction is typically catalyzed by enzymes belonging to the hydrolase class, which, under specific conditions, can operate in reverse to synthesize esters.
Lipases and Esterases : These enzymes, particularly carboxylesterases, are well-documented for their role in catalyzing ester synthesis. inchem.org In non-aqueous or low-water environments, the thermodynamic equilibrium shifts from hydrolysis to esterification. Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), are widely used in biocatalysis for the production of various esters, including those of furfuryl alcohol. researchgate.net These enzymes exhibit broad substrate specificity and are effective catalysts for joining alcohols and carboxylic acids. zenodo.orgconicet.gov.ar
Alcohol Acyltransferases (AATs) : This group of enzymes is pivotal in the formation of volatile esters in many fruits and fungi. oup.comigem.org AATs catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol acceptor. oup.comnih.gov The use of an activated acyl-CoA molecule, such as 2-methylbutyryl-CoA, makes the reaction highly favorable. Studies have shown that AATs can have a broad range of specificity for both the alcohol and acyl-CoA substrates. nih.gov Notably, some AATs have been shown to accept furfuryl alcohol as a substrate, underscoring their potential role in the biosynthesis of furfuryl esters. igem.orgbiorxiv.org
The formation of this compound relies on the availability of its two constituent molecules, each originating from distinct and fundamental metabolic pathways.
Furfuryl Alcohol : This precursor is a furan derivative not typically found in primary metabolism. It is most commonly derived from the reduction of furfural (B47365). inchem.org Furfural itself is a significant biomass-derived platform chemical, formed through the acid-catalyzed dehydration of pentose (B10789219) sugars (e.g., xylose) found in lignocellulosic materials like corn cobs and sugarcane bagasse. nih.gov Microorganisms, particularly yeasts and certain bacteria, are capable of reducing the aldehyde group of furfural to an alcohol, yielding furfuryl alcohol. inchem.orgnih.gov
2-Methylbutyric Acid : This branched-chain fatty acid is a natural metabolite. Its primary biosynthetic origin is the catabolism of the essential amino acid L-isoleucine. researchgate.net In many microorganisms, the breakdown of isoleucine proceeds through transamination to form α-keto-β-methylvalerate, followed by oxidative decarboxylation to yield 2-methylbutyryl-CoA. This thioester can then be hydrolyzed to produce 2-methylbutanoic acid. researchgate.net This pathway is a key source of branched-chain aroma compounds in fermented foods and beverages. researchgate.net
Microbial Transformations in Biological Systems
Microorganisms play a dual role in the biochemistry of this compound, being capable of both synthesizing the necessary precursors and catalyzing the final esterification step.
The microbial world is a rich source of biocatalysts for producing specialty chemicals. Both fungi and bacteria possess the metabolic machinery relevant to the synthesis of this compound.
Fungal Systems : Fungi, especially yeasts like Saccharomyces cerevisiae, are well-known for their ability to produce a wide array of esters during fermentation, contributing to the flavor profiles of beer, wine, and other fermented products. They possess the AAT enzymes necessary for ester synthesis. frontiersin.org Furthermore, many fungi can detoxify furfural present in lignocellulosic hydrolysates by reducing it to the less toxic furfuryl alcohol. nih.gov Some fungi, like Aspergillus flavus and those used in shiitake fermentation, have been shown to metabolize or produce compounds related to 2-methylbutanoic acid. conicet.gov.arresearchgate.net The convergence of these pathways—production of furfuryl alcohol from biomass-derived furfural and synthesis of 2-methylbutyryl-CoA from isoleucine—within a single fungal host makes them prime candidates for the bioproduction of this compound.
Bacterial Systems : Bacteria also contribute significantly to these biotransformations. Enteric bacteria can convert furfural to furfuryl alcohol under anaerobic conditions. inchem.org Many bacterial species, particularly those in the gut microbiome and soil, actively produce 2-methylbutanoic acid from isoleucine fermentation. nih.govnih.govnih.gov Engineered bacteria, such as Escherichia coli, have been developed as cell factories for producing various branched-chain esters by introducing heterologous AAT or wax ester synthase genes and engineering the precursor pathways. d-nb.info
When this compound is consumed or metabolized by an organism, it enters a degradation pathway that begins with hydrolysis.
Hydrolysis : The first step in the catabolism of this compound is the cleavage of the ester bond, a reaction catalyzed by esterases. inchem.org This hydrolysis releases the two initial precursors: furfuryl alcohol and 2-methylbutyric acid. inchem.org
Metabolism of Furfuryl Alcohol : Following hydrolysis, furfuryl alcohol is oxidized back to furfural, which is then further oxidized to 2-furoic acid. inchem.org This acid can be conjugated, for example with glycine (B1666218), to form furoylglycine, which is then excreted from the body. inchem.org This pathway serves as a detoxification route for furan compounds.
Metabolism of 2-Methylbutyric Acid : The liberated 2-methylbutyric acid enters the cell's central metabolism. It is typically activated to its coenzyme A thioester, 2-methylbutyryl-CoA. This intermediate can then be further metabolized through pathways related to branched-chain fatty acid or amino acid degradation.
Related Biochemical Pathways
The biosynthesis of this compound is intrinsically linked to several core metabolic networks that provide the necessary building blocks and enzymatic machinery.
Branched-Chain Amino Acid (BCAA) Metabolism : The pathway for isoleucine degradation is the direct source of the 2-methylbutyryl moiety. researchgate.net This catabolic route is fundamental in most organisms for processing dietary or endogenous isoleucine and is a key branch point between amino acid metabolism and the synthesis of lipids and specialty esters. Fungi, in particular, synthesize BCAAs, and the intermediates of these pathways are crucial for producing secondary metabolites. researchgate.netnih.gov
Furan Metabolism : The detoxification pathway for furfural is the source of the furfuryl alcohol moiety. nih.gov This pathway is especially relevant in microbes utilized for converting lignocellulosic biomass into biofuels and other chemicals, as furfural is a common inhibitor generated during biomass pretreatment. The enzymes involved, such as aldehyde reductases and alcohol dehydrogenases, are critical for this transformation.
Ester Biosynthesis Pathway : The general enzymatic pathway for ester formation, catalyzed by AATs, represents the convergence of the two aforementioned pathways. oup.comigem.org The substrate promiscuity of many AATs allows them to accept a wide variety of alcohols and acyl-CoAs, enabling the synthesis of a vast combinatorial library of esters from different metabolic pools. nih.govbiorxiv.org The production of this compound is a specific example of this broader biochemical capability.
Fatty Acid Derivatives Pathway
The formation of furfuryl esters, including this compound, can be linked to fatty acid metabolism. zenodo.orgacs.orgresearchgate.net While direct biosynthesis from a dedicated fatty acid pathway is not extensively documented, the constituent parts arise from related metabolic processes. The alcohol portion, furfuryl alcohol, is a furan derivative, and the acid portion, 2-methylbutyric acid, is a branched-chain fatty acid.
2-Methylbutyric acid is a known metabolite derived from the catabolism of branched-chain amino acids, specifically isoleucine. njchm.comresearchgate.netnih.gov This process occurs in various organisms, including bacteria, and is part of normal amino acid metabolism. researchgate.netnih.gov In some bacteria, the production of 2-methylbutanoic acid from leucine (B10760876) is initiated after carbohydrate sources are depleted. researchgate.net The pathway involves the deamination and subsequent decarboxylation of the amino acid to form the corresponding branched-chain fatty acid.
The esterification of fatty acids with furfuryl alcohol to produce furfuryl esters has been demonstrated through enzymatic catalysis, for instance, using lipases. acs.orgresearchgate.netrsc.org These enzymes facilitate the formation of the ester bond between the fatty acid and the alcohol.
| Precursor | Metabolic Origin | Key Process |
| 2-Methylbutyric Acid | Isoleucine Catabolism | Deamination, Decarboxylation |
| Furfuryl Alcohol | Carbohydrate Degradation | Maillard Reaction, Amadori Rearrangement |
| This compound | Esterification | Enzymatic (e.g., Lipase) |
Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) pathway is primarily involved in the oxidation of polyunsaturated fatty acids (PUFAs), leading to the formation of various signaling molecules and volatile compounds. nih.govacs.org While the LOX pathway is a major route for the generation of many flavor and aroma compounds, its direct role in synthesizing this compound is primarily through the generation of precursors for furan ring formation.
The oxidation of PUFAs by LOX can produce hydroperoxides, which can then be cleaved to form various aldehydes. nih.gov Some of these intermediates can act as precursors for the formation of furan derivatives, although this is more commonly associated with thermal degradation processes. nih.gov Research has shown that certain furan derivatives can interact with lipoxygenase, in some cases being converted by the enzyme. nih.gov However, the primary contribution of this pathway to this compound is likely indirect, by providing a pool of reactive intermediates that can participate in other reactions, such as the Maillard reaction, to form the furfuryl moiety.
Maillard Reaction Pathway Intermediates
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of furan derivatives, including furfural, the precursor to furfuryl alcohol. nih.govmdpi.commdpi.comresearchgate.net This complex cascade of reactions occurs during the thermal processing of food and contributes significantly to its flavor and color. mdpi.commdpi.comoup.com
During the Maillard reaction, the degradation of carbohydrates, particularly pentoses, leads to the formation of furfural. researchgate.net This process involves several intermediate steps, including the formation of glycosylamines and subsequent rearrangements and dehydrations. mdpi.com Furfural can then be reduced to furfuryl alcohol. This reduction can be facilitated by enzymes present in microorganisms or may occur through chemical reductions during food processing. europa.eu
The 2-methylbutyric acid component can also be linked to the Maillard reaction through the Strecker degradation of amino acids like isoleucine, which produces 2-methylbutanal. wisc.edu This aldehyde can then be oxidized to 2-methylbutyric acid. The subsequent esterification of the biosynthesized furfuryl alcohol and 2-methylbutyric acid yields this compound.
In Vivo Hydrolysis and Subsequent Metabolic Fates
Upon ingestion, this compound, like other furfuryl esters, is expected to be rapidly broken down and metabolized. europa.euinchem.org
Hydrolysis to Furfuryl Alcohol and 2-Methylbutyric Acid
The primary metabolic step for furfuryl esters is hydrolysis, catalyzed by carboxylesterases or other esterase enzymes found in the liver, intestinal mucosa, and blood. inchem.orgsoton.ac.uk This reaction cleaves the ester bond, releasing furfuryl alcohol and 2-methylbutyric acid. europa.euinchem.org Studies have demonstrated the rapid hydrolysis of furfuryl alcohol esters in preparations of rat tissues. inchem.org
| Enzyme Class | Location | Action |
| Carboxylesterases/Esterases | Liver, Intestinal Mucosa, Blood | Hydrolysis of ester bond |
Oxidation of Furfuryl Alcohol to Furoic Acid Derivatives
Following hydrolysis, the released furfuryl alcohol is further metabolized. The major metabolic pathway involves oxidation, first to furfural, and then to 2-furoic acid. europa.euinchem.orgnih.gov This oxidation is carried out by alcohol dehydrogenases. nih.gov 2-Furoic acid is the principal metabolite formed from furfuryl alcohol. inchem.orgnih.govwikipedia.org
Metabolic Transformation of Furfuryl Alcohol
Conjugation and Further Metabolism of Furoic Acid
2-Furoic acid, the key metabolite of the furfuryl moiety, undergoes further biotransformation before excretion. The primary detoxification pathway for furoic acid involves conjugation with the amino acid glycine to form furoylglycine. oup.cominchem.orgnih.gov This conjugate is then predominantly excreted in the urine. inchem.orgnih.gov
An alternative, minor pathway involves the formation of a coenzyme A (CoA) thioester of furoic acid. This intermediate can then condense with acetyl-CoA to form 2-furanacryloyl-CoA, which is also conjugated with glycine to form 2-furanacryloylglycine before being excreted in the urine. inchem.org
The other product of hydrolysis, 2-methylbutyric acid, is a branched-chain fatty acid and is expected to be metabolized through pathways common to other fatty acids, such as beta-oxidation and participation in the citric acid cycle. njchm.cominchem.org
| Metabolite | Conjugation Agent | Final Product | Excretion Route |
| 2-Furoic Acid | Glycine | Furoylglycine | Urine |
| 2-Furoic Acid | Coenzyme A, Acetyl-CoA, Glycine | 2-Furanacryloylglycine | Urine |
Chemical Synthesis and Derivatization Methodologies
Conventional Synthetic Routes for Furfuryl 2-methylbutyrate (B1264701)
Conventional synthesis primarily relies on well-established esterification reactions. These methods involve the direct combination of an alcohol and a carboxylic acid or its derivative, often with catalytic assistance to achieve viable reaction rates and yields.
The most direct synthesis of furfuryl 2-methylbutyrate is the Fischer esterification of furfuryl alcohol with 2-methylbutanoic acid. However, this reaction faces a significant challenge: furfuryl alcohol is prone to decomposition and polymerization under strong acidic conditions, which are typically used to catalyze Fischer esterification. google.com This instability necessitates careful optimization and the exploration of alternative reagents and catalysts.
To circumvent the harsh conditions of acid catalysis, one effective alternative is to use a more reactive derivative of the carboxylic acid, such as an acid anhydride (B1165640). For instance, the reaction of furfuryl alcohol with 2-methylbutanoic anhydride can proceed under milder conditions. A patented method for analogous esterifications involves using aliphatic tertiary amines as catalysts instead of strong acids. google.com This approach avoids the degradation of the sensitive furan (B31954) ring. The synthesis of furfuryl acetate, a similar ester, has been demonstrated by heating furfuryl alcohol with acetic anhydride, sometimes with the addition of a mild catalyst like sodium acetate. google.com The optimization of these reactions typically involves adjusting the molar ratio of reactants, reaction temperature, and time to maximize the yield while minimizing the formation of polymeric byproducts.
To improve the efficiency and sustainability of esterification, various heterogeneous and homogeneous catalysts have been investigated for the synthesis of furfuryl esters. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused.
Solid acid catalysts are a promising alternative to corrosive mineral acids. For the synthesis of related esters like furfuryl acetate, mesoporous molecular sieves with acidic sites, such as AlSBA-15, have been successfully employed as catalysts in a reaction system involving furfuryl alcohol and acetic acid. google.com Ion-exchange resins also serve as effective solid acid catalysts for the esterification of furfuryl alcohol. researchgate.net The activity of these resin catalysts is often linked to the accessibility of the acid sites to the reactants. researchgate.net Palladium-based catalysts have also been explored for the synthesis of furfuryl acetates via the carbonylation of furfuryl alcohol, representing a different, yet effective, catalytic strategy. unive.it
| Catalyst Type | Example Catalyst | Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Mesoporous Acid Material | AlSBA-15 | Furfuryl alcohol, Acetic acid | High ester selectivity, recyclable, environmentally friendly. | google.com |
| Ion-Exchange Resin | Amberlyst 39 | Furfuryl alcohol, 1-Butanol | Heterogeneous (easy separation), avoids corrosion, high yield. | researchgate.net |
| Tertiary Amine (Base) | Tributylamine | Furfuryl alcohol, Acetic anhydride | Avoids acid-catalyzed polymerization of furfuryl alcohol. | google.com |
| Palladium Complex | Pd(OAc)2/DPEPhos | Furfuryl alcohol, CO, Acetic Anhydride | One-pot synthesis from alcohol, high yields under mild CO pressure. | unive.it |
Chemoenzymatic Synthesis of this compound and Related Esters
Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective alternative for ester synthesis. These methods operate under mild conditions (neutral pH, low temperatures), which is ideal for sensitive substrates like furfuryl alcohol. Lipases can catalyze esterification reactions with high efficiency and specificity, often in non-aqueous solvents to shift the reaction equilibrium towards ester formation. nih.gov The enzymatic synthesis of various flavor esters, including those involving furfuryl alcohol and butyric acid derivatives, has been well-documented. nih.govresearchgate.net
An important aspect of 2-methylbutanoic acid is its chirality; it exists as (R)- and (S)-enantiomers, each possessing a distinct aroma. wikipedia.org (S)-2-methylbutanoic acid is described as having a fruity, sweet odor, while the (R)-enantiomer has a cheesy, sweaty character. wikipedia.org This difference makes the enantioselective synthesis of this compound highly desirable for fine fragrance and flavor applications.
Lipases are often stereoselective, making them ideal catalysts for producing enantiomerically pure esters. This can be achieved through the kinetic resolution of racemic 2-methylbutanoic acid. In this process, the enzyme preferentially esterifies one enantiomer (e.g., the S-form) with furfuryl alcohol at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the enantiomerically enriched furfuryl (S)-2-methylbutyrate ester, leaving behind the unreacted (R)-2-methylbutanoic acid. This strategy is a common and effective method for accessing chiral esters.
The efficiency of chemoenzymatic synthesis is highly dependent on various reaction parameters. Optimization is crucial to maximize the yield and selectivity of the desired ester. Key parameters include the choice of enzyme, temperature, pH (for aqueous systems), solvent, water activity, and the molar ratio of substrates.
For example, in the lipase-catalyzed synthesis of methyl butyrate (B1204436), the maximum yield was achieved at 40°C after 16 hours of incubation. nih.gov The choice of an organic solvent (like n-hexane) is also critical, as it helps to solubilize the substrates and shift the equilibrium towards synthesis by removing the water produced. nih.gov The optimal conditions must be determined empirically for each specific reaction.
| Parameter | Typical Range/Options | Effect on Reaction | Reference Example (for similar esters) |
|---|---|---|---|
| Enzyme Source | Candida antarctica, Aspergillus fumigatus, etc. | Determines activity, selectivity, and stability. | Lipase (B570770) from Aspergillus fumigatus used for methyl butyrate synthesis. nih.gov |
| Temperature | 30 - 60 °C | Affects reaction rate and enzyme stability. | Optimal temperature of 40°C for methyl butyrate synthesis. nih.gov |
| Solvent | Hexane (B92381), Heptane, Toluene, Solvent-free | Influences substrate solubility and reaction equilibrium. | n-Hexane used as a solvent for methyl butyrate synthesis. nih.gov |
| Substrate Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | Can shift equilibrium to favor product formation. | An optimal molar ratio of 2:2 (vinyl butyrate:methanol) was found. nih.gov |
| Water Activity (aW) | Low (using molecular sieves or vacuum) | Low water content favors ester synthesis over hydrolysis. | General principle in non-aqueous enzymology. |
Synthesis of Analogues and Derivatives with Furfuryl and 2-Methylbutyryl Moieties
The synthetic methodologies used for this compound can be extended to a wide range of structural analogues. The furfuryl moiety, derived from biomass-based furfural (B47365), is a versatile building block. mdpi.com Catalytic hydrogenation of furfural yields furfuryl alcohol, which can be further converted into valuable chemicals. mdpi.com For example, etherification of furfuryl alcohol with various short-chain alcohols produces furfuryl ethers, which are of interest as biofuel additives. researchgate.netcardiff.ac.uk Further hydrogenation can lead to 2-methylfuran (B129897) (2-MF) or tetrahydrofurfuryl alcohol (THFA), which are also important chemical intermediates and fuel components. mdpi.comnih.gov
Similarly, the 2-methylbutyryl group is a key component in many other flavor and fragrance esters. The asymmetric hydrogenation of tiglic acid is one route to produce enantiomerically pure 2-methylbutanoic acid, which can then be esterified with a variety of alcohols (e.g., ethyl, isoamyl, benzyl) to create a portfolio of esters with diverse aromatic profiles. wikipedia.org
Furfuryl Esters
The formation of furfuryl esters is primarily achieved through esterification or transesterification reactions involving furfuryl alcohol.
One established method involves a transesterification reaction between an alkyl ester and furfuryl alcohol. google.com This process can be effectively catalyzed by potassium carbonate. In a typical procedure, furfuryl alcohol is used in excess along with the starting alkyl ester and the catalyst. The reaction is agitated at temperatures ranging from 25°C to 60°C. google.com This method is advantageous as it allows for the recovery and recycling of the excess furfuryl alcohol after the solid catalyst is filtered out. The final pure furfuryl ester is then obtained through vacuum distillation. google.com The reaction is noted to be highly selective, with the primary unreacted component being the initial ester. google.com
The following table summarizes the results of synthesizing various furfuryl esters using a potassium carbonate catalyst.
| Initial Ester | Molar Ratio (Furfuryl Alcohol:Ester) | Reaction Time (Hrs) | Reaction Temperature (°C) | Catalyst | Yield (%) |
| Ethyl Acetate | 5 | 8 | 60 | K₂CO₃ (8 g) | 75 |
| Ethyl Acetate | 10 | 6 | 40 | K₂CO₃ (20 g) | 90 |
| Methyl Stearate | 5 | 8 | 50 | K₂CO₃ (20 g) | 90 |
Enzymatic routes have also been explored for producing furfuryl esters. For instance, furfuryl palmitate has been synthesized via an enzymatic process, highlighting a "green" chemistry approach to creating these compounds. researchgate.net
2-Methylbutyric Acid Esters
Esters of 2-methylbutyric acid are significant flavor compounds, and their synthesis has been a subject of detailed chemical research, with a particular focus on enantioselective methods to isolate specific isomers.
A prominent method for synthesizing these esters is through the use of enzymes, particularly lipases, in organic solvents. acs.orgresearchgate.net This biocatalytic approach allows for the enantioselective synthesis of specific esters, such as (S)-2-methylbutanoic acid methyl ester, a key apple and strawberry flavor component. acs.orgresearchgate.net The process starts with racemic 2-methylbutanoic acid. Among various lipases tested, Lipase IM 20 (from Rhizomucor miehei), Lipase AP (from Aspergillus niger), and Lipase FAP-15 (from Rhizopus javanicus) have demonstrated high enzymatic activity and enantioselectivity. acs.org
| Lipase Catalyst | Source Organism | Selectivity |
| Lipase IM 20 | Rhizomucor miehei | High |
| Lipase AP | Aspergillus niger | High |
| Lipase FAP-15 | Rhizopus javanicus | High |
Chemical synthesis routes are also well-established. 2-Methylbutyric acid can be prepared through a Grignard reaction using 2-chlorobutane (B165301) and carbon dioxide or by the oxidation of amyl alcohol. One of the earliest enantioselective syntheses, conducted in 1904, involved heating ethyl(methyl)malonic acid with the chiral base brucine (B1667951) to yield an optically active product. A modern approach to obtaining specific enantiomers involves the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst. Lipase-catalyzed kinetic resolution is another effective "green" method for separating the enantiomers of 2-methylbutyric acid and its esters. google.com
Sulfur-Substituted Furan Derivatives
The introduction of sulfur into the furan structure creates a class of compounds with unique properties, often used as flavoring agents. inchem.org Synthetic strategies have been developed to produce these derivatives efficiently.
A versatile method for preparing polysubstituted furans, including those with sulfur-containing groups, involves the reaction of sulfur ylides with acetylenic esters. rsc.org Specifically, dimethylsulfonium acylmethylides react with dialkyl acetylenedicarboxylates to produce dialkyl furan-3,4-dicarboxylates. rsc.org This reaction proceeds through a tandem sequence of a Michael addition, intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally an elimination step. rsc.orgresearchgate.net This approach provides a direct and simple strategy for creating structurally diverse and polysubstituted furans from readily available starting materials. rsc.org
Another fundamental method for introducing a sulfur-containing group is through direct electrophilic substitution on the furan ring. Furan can undergo sulfonation with reagents like sulfur trioxide in pyridine (B92270) or dioxane at room temperature to yield furan-2-sulfonic acid, which can be further derivatized. pharmaguideline.com
Examples of sulfur-substituted furan derivatives used as flavoring agents include furfuryl mercaptan and 2,2'-(dithiodimethylene) difuran. inchem.org
Analytical Characterization and Quantification Techniques
Advanced Detection and Quantification in Complex Matrices
The detection and quantification of furfuryl 2-methylbutyrate (B1264701) in intricate samples such as food, beverages, and environmental matrices present considerable analytical challenges. These challenges arise from the compound's potential for low concentration levels and the presence of numerous interfering substances. researchgate.net Advanced analytical strategies are therefore essential to achieve the required sensitivity and selectivity.
Metabolomics Approaches
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful framework for the analysis of compounds like furfuryl 2-methylbutyrate in complex biological or food systems. shimadzu.comfrontiersin.org Both targeted and untargeted metabolomics approaches can be employed.
Untargeted metabolomics is particularly useful for obtaining a comprehensive profile of all measurable analytes in a sample, which can help in identifying the presence of this compound and other related volatile compounds. nih.govmdpi.comresearchgate.net This approach typically utilizes high-resolution mass spectrometry coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to generate a chemical fingerprint of the sample. nih.govresearchgate.net Subsequent data analysis can reveal the presence of this compound and its correlation with other metabolites, providing insights into flavor profiles or metabolic pathways. frontiersin.org
Targeted metabolomics, on the other hand, focuses on the quantification of specific compounds of interest. frontiersin.org This approach offers higher sensitivity and is ideal for studies where the concentration of this compound needs to be precisely determined.
A typical workflow for a metabolomics study involving this compound would involve:
Sample collection and preparation: This critical step aims to extract the metabolites of interest while minimizing degradation and contamination.
Analytical measurement: GC-MS is often the preferred technique for volatile compounds like this compound. nih.gov
Data processing and analysis: This involves peak identification, alignment, and statistical analysis to identify significant features and quantify target compounds.
Sample Preparation and Extraction Methodologies
The choice of an appropriate sample preparation and extraction technique is paramount for the accurate analysis of this compound. The primary goal is to isolate the analyte from the matrix and concentrate it to a level suitable for detection. researchgate.net
Solid-Phase Microextraction (SPME):
SPME is a solvent-free, sensitive, and versatile extraction technique widely used for the analysis of volatile and semi-volatile organic compounds in various matrices. sigmaaldrich.comresearchgate.netmdpi.com It involves the use of a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, where analytes partition onto the fiber coating. thermofisher.com The analytes are then thermally desorbed directly into the GC injector. sigmaaldrich.com
For this compound, headspace SPME (HS-SPME) is a particularly suitable technique as it minimizes matrix effects and is ideal for volatile compounds in solid or liquid samples. acs.orgtheseus.fi The selection of the fiber coating is crucial for efficient extraction. A common choice for a broad range of volatile compounds, including esters, is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. mdpi.com
| Parameter | Condition | Rationale |
| Fiber Coating | DVB/CAR/PDMS | Provides a broad range of selectivity for volatile and semi-volatile compounds. |
| Extraction Mode | Headspace (HS) | Minimizes matrix interference and is suitable for volatile analytes. acs.org |
| Extraction Temperature | 40-60 °C | Optimizes the partitioning of semi-volatile esters into the headspace. |
| Extraction Time | 20-40 minutes | Allows for sufficient equilibration of the analyte with the fiber coating. |
| Desorption Temperature | 240-260 °C | Ensures complete transfer of the analyte from the fiber to the GC inlet. |
| Desorption Time | 2-5 minutes | Prevents carryover to subsequent analyses. |
Liquid-Liquid Extraction (LLE):
Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the extraction of this compound from aqueous samples like beverages, a non-polar organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether can be used. nih.gov
The efficiency of LLE can be influenced by factors such as the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction steps. While effective, LLE can be time-consuming and may require large volumes of organic solvents.
| Parameter | Condition | Rationale |
| Extraction Solvent | Dichloromethane, Hexane/Diethyl ether | Effectively solubilizes non-polar to moderately polar esters. |
| Solvent-to-Sample Ratio | 1:1 to 1:5 (v/v) | Ensures efficient partitioning of the analyte into the organic phase. |
| pH of Aqueous Phase | Neutral to slightly acidic | Prevents hydrolysis of the ester. |
| Number of Extractions | 2-3 | Maximizes the recovery of the analyte. |
| Evaporation of Solvent | Under a gentle stream of nitrogen | Concentrates the extract without significant loss of the semi-volatile analyte. |
Other Techniques:
Other extraction techniques that could be adapted for this compound include stir bar sorptive extraction (SBSE), which offers higher extraction capacity than SPME, and solvent-assisted flavor evaporation (SAFE), which is a gentle distillation technique for isolating volatile compounds.
Biotechnological Applications and Transformations
Biocatalytic Production of Furfuryl 2-methylbutyrate (B1264701) and Related Compounds
The synthesis of furfuryl 2-methylbutyrate, a flavor ester, can be efficiently achieved through biocatalysis, which presents a greener alternative to chemical methods. This approach leverages the catalytic activity of enzymes, primarily lipases, to facilitate the esterification of furfuryl alcohol with 2-methylbutyric acid.
Enzyme Selection and Immobilization Strategies
The choice of enzyme is critical for the successful biocatalytic synthesis of flavor esters. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most extensively used enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and ability to catalyze esterification reactions in non-aqueous media. begellhouse.combegellhouse.com Among the various microbial lipases, Candida antarctica lipase (B570770) B (CALB) is frequently cited as a highly efficient biocatalyst for the synthesis of a wide range of esters, including those derived from furan (B31954) compounds. nih.govresearchgate.net Other lipases, such as those from Rhizomucor miehei and Lactobacillus plantarum, have also been successfully employed in the synthesis of flavor esters. nih.govscielo.br
| Enzyme Source | Immobilization Support/Method | Target Ester(s) | Reference |
| Candida antarctica Lipase B | Acrylic Resin (Novozym 435) | Furfuryl Oleate (B1233923) | researchgate.net |
| Aspergillus oryzae Lipase | Not specified | C8-C18 Furfuryl Esters | researchgate.net |
| Lactobacillus plantarum Lipase | Sodium Alginate | Short-chain fatty acid esters | nih.gov |
| Rhizomucor miehei Lipase | Magnetic polysiloxane-polyvinyl alcohol particles | Flavor esters | scielo.br |
Process Optimization for Enhanced Yields
To maximize the yield of this compound, several reaction parameters must be optimized. These include substrate molar ratio, enzyme concentration, temperature, and reaction time. In a solvent-free system for the synthesis of furfuryl oleate using Candida antarctica lipase B, a near-quantitative conversion of 99% was achieved within 6 hours with a 5% enzyme concentration and a 1:1 molar ratio of furfuryl alcohol to oleic acid. researchgate.net For the synthesis of other furan-containing esters, optimal conditions were found to be a molar ratio of 1:2 of furfuryl alcohol to acyl donor, a temperature of 50°C, and a catalyst loading of 30 mg in a non-aqueous solvent, resulting in a 99.98% yield in 3 hours. researchgate.net
The removal of water, a byproduct of the esterification reaction, is another critical factor for driving the reaction equilibrium towards ester formation and achieving high yields. This can be accomplished through various methods, such as the use of molecular sieves or conducting the reaction under vacuum. The kinetic modeling of these reactions often follows a Ping-Pong Bi-Bi mechanism, which can sometimes be affected by substrate inhibition, as has been observed with furfuryl alcohol. researchgate.netias.ac.in
Conversion of Biomass-Derived Furfural (B47365) to Value-Added Furanics
Furfural, a key platform chemical derived from the dehydration of pentose (B10789219) sugars in lignocellulosic biomass, is the primary precursor for the production of furfuryl alcohol and, subsequently, this compound. researchgate.netdigitellinc.com Biotechnological routes for the conversion of furfural are gaining attention as they offer high selectivity and operate under mild conditions compared to traditional chemical hydrogenation processes that often require high temperatures, pressures, and metal catalysts. nih.gov
Enzymatic Reduction Pathways
The enzymatic reduction of furfural to furfuryl alcohol is a key step in the valorization of this biomass-derived platform chemical. This biotransformation is typically catalyzed by oxidoreductases, particularly alcohol dehydrogenases (ADHs). digitellinc.commdpi.com These enzymes utilize cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), as a source of reducing equivalents. digitellinc.com
A significant challenge in enzymatic reduction is the high cost of the cofactor. To address this, cofactor regeneration systems are often employed. One common approach is a substrate-coupled cascade reaction where the oxidation of a co-substrate, such as ethanol, is coupled with the reduction of furfural, both catalyzed by the same enzyme (e.g., yeast alcohol dehydrogenase - YADH). digitellinc.com This allows for the continuous regeneration of NADH, making the process more economically viable. Bio-electrocatalytic systems have also been developed, where an electrode is used for the electrochemical regeneration of NADH, which is then utilized by the enzyme for furfural reduction. mdpi.com
Microbial Fermentation Processes
Whole-cell biocatalysis using various microorganisms offers an alternative to using isolated enzymes for the conversion of furfural to furfuryl alcohol. Several yeast, fungi, and bacteria have been identified for their ability to efficiently perform this biotransformation. Strains of Saccharomyces cerevisiae, Bacillus coagulans, and Meyerozyma guilliermondii have demonstrated high conversion rates and selectivity for furfuryl alcohol production. nih.govmdpi.com
For instance, Bacillus coagulans NL01 has been shown to convert furfural to furfuryl alcohol with high conversion and selectivity in the presence of glucose as a co-substrate. nih.gov A fed-batch strategy using this strain resulted in the production of approximately 98 mM of furfuryl alcohol from furfural within 24 hours, achieving a conversion of 92% and a selectivity of 96%. nih.gov Similarly, immobilized Meyerozyma guilliermondii SC1103 cells were able to reduce 200 mM of furfural with a conversion of 98% and selectivity greater than 98%. mdpi.com The productivity of furfuryl alcohol in this system reached up to 2.9 g/L/h, which is among the highest reported for biocatalytic synthesis. mdpi.com
| Microorganism | Conversion/Yield | Selectivity | Reference |
| Bacillus coagulans NL01 | 92% | 96% | nih.gov |
| Meyerozyma guilliermondii SC1103 | 98% | >98% | mdpi.com |
Potential Roles in Biorefinery Concepts
The production of this compound and other furan-based esters is well-aligned with the principles of an integrated biorefinery. A biorefinery aims to convert biomass into a spectrum of products, including biofuels, biochemicals, and biomaterials, thereby maximizing the value derived from the feedstock. researchgate.netresearchgate.net Furfural, produced from the hemicellulose fraction of lignocellulosic biomass, is a cornerstone of many biorefinery models. researchgate.netift.co.za
The valorization of furfural into high-value, low-volume specialty chemicals like flavor and fragrance esters can significantly enhance the economic feasibility of a biorefinery. While the bulk of the biomass may be converted into lower-value biofuels, the production of compounds like this compound provides a crucial revenue stream. The integration of biocatalytic processes for the synthesis of these esters offers additional advantages in terms of sustainability and product quality, catering to the growing consumer demand for natural and green products. scielo.br
Furthermore, the residues from furfural production, which are rich in cellulose (B213188) and lignin, can be further processed into other valuable products, such as second-generation ethanol, bio-oil, or biochar, creating a circular bioeconomy. rsc.org This integrated approach, where furfural waste streams are also valorized, exemplifies a holistic biorefinery concept. rsc.org The enzymatic synthesis of furan-based polymers and polyesters from monomers like 2,5-furandicarboxylic acid (FDCA), another furfural derivative, further illustrates the potential of furanics in the development of sustainable materials within a biorefinery framework. acs.orgrug.nlchemrxiv.org
Chemical Reactivity and Degradation Mechanisms
Hydrolytic Degradation Pathways of Furfuryl 2-methylbutyrate (B1264701)
The ester linkage in furfuryl 2-methylbutyrate is susceptible to hydrolysis, a reaction that involves the cleavage of the bond by water. This process is a common degradation pathway for flavor esters, leading to the formation of an alcohol and a carboxylic acid. researchgate.net In the case of this compound, hydrolysis would yield furfuryl alcohol and 2-methylbutanoic acid.
The rate of hydrolytic degradation is significantly influenced by pH and temperature. Generally, hydrolysis is accelerated in both acidic and alkaline conditions compared to a neutral pH. The stability of similar furan (B31954) derivatives has been studied in model wine solutions, indicating that hydrolytic decomposition is a relevant degradation pathway. nih.gov For instance, while not specific to this compound, studies on other furfuryl derivatives show that decomposition can be relatively slow under certain conditions. nih.gov The rate of hydrolysis is also dependent on factors like molecular weight and crystallinity in the case of polyesters, with lower crystallinity leading to a higher rate of degradation. kpi.ua
Table 1: Products of Hydrolytic Degradation
| Reactant | Products |
|---|---|
| This compound | Furfuryl alcohol + 2-Methylbutanoic acid |
Oxidative Stability and Reaction Mechanisms
The furan ring in this compound is susceptible to oxidation. Oxidation is a potential degradation pathway for flavoring compounds, especially those exposed to air and light. researchgate.net The stability of furan derivatives can be influenced by the solvent and the presence of antioxidants. For example, studies on related furan thiols show that the rate of oxidation varies significantly depending on the solvent, with greater stability observed in non-polar solvents like pentane (B18724) compared to diethyl ether. uoregon.edu
The oxidation of the furfuryl group can lead to the formation of various products. For instance, the oxidation of furfuryl alcohol can yield furfural (B47365) and 2-furoic acid, particularly in the context of heated foods. nih.gov This suggests that the furfuryl moiety of this compound could undergo similar transformations, potentially leading to the formation of 2-furoic acid 2-methylbutyrate or other oxidized derivatives. The use of gold catalysts has been shown to be effective in the oxidative esterification of furfural, highlighting the reactivity of the furan ring's aldehyde group, which can be formed from the alcohol. mdpi.commdpi.com
Photochemical and Thermal Transformations
Exposure to light and heat can induce significant transformations in this compound. Flavoring chemicals are known to deteriorate over time, and this degradation can be delayed by reducing exposure to light and storing at cold temperatures. researchgate.net
Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. The thermal degradation of related furan compounds, such as furfuryl alcohol and 2-furoic acid, provides insight into the potential pyrolysis pathways for this compound. nih.govresearchgate.net Heating furfuryl alcohol can lead to dehydration and the formation of 2-methylfuran (B129897). nih.govresearchgate.net The pyrolysis of furfural, a related aldehyde, can lead to various products including furan, methylfuran, and cyclopentenone derivatives through complex reaction pathways involving hydrogenation, C-O bond scission, and ring-opening. scispace.comresearchgate.net Given these pathways, the pyrolysis of this compound would likely involve the initial cleavage of the ester bond, followed by the degradation of the resulting furfuryl alcohol and 2-methylbutanoic acid.
Table 2: Potential Products from Thermal Degradation of Furfuryl Precursors
| Precursor | Degradation Product(s) | Conditions |
|---|---|---|
| Furfuryl alcohol | 2-Methylfuran | Dry heating, from 140-160 °C nih.govresearchgate.net |
| 2-Furoic acid | Furan | Dry heating, from 140-160 °C nih.govresearchgate.net |
| Furfural | Furfuryl alcohol, Methylfuran, Furan | Hydrodeoxygenation researchgate.net |
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of furan derivatives in thermally processed foods. nih.govnih.gov Furfural and its derivatives, which are precursors to this compound, are common products of the Maillard reaction. nih.govresearchgate.net For example, furfural can be generated from the dehydration of pentoses, while 5-methylfurfural (B50972) is also a known Maillard reaction product. nih.govsemanticscholar.org
Once formed, furfuryl alcohol (a reduction product of furfural) can react with carboxylic acids present in the food matrix to form esters like this compound. semanticscholar.org The Maillard reaction, therefore, not only generates the furan precursors but also creates the acidic environment and other reactants necessary for the subsequent formation of the final ester. The presence of specific amino acids like alanine (B10760859) and threonine can promote the formation of 2-methylfuran. nih.govresearchgate.net
Environmental Degradation Considerations
The environmental fate of this compound is largely determined by its susceptibility to biodegradation. While specific studies on this compound are limited, research on its constituent parts and related furan compounds suggests it is likely biodegradable. Anaerobic consortia have been shown to degrade furfural to methane (B114726) and carbon dioxide. nih.gov The degradation pathway involves the conversion of furfural to intermediates such as furfuryl alcohol and furoic acid, which are then further metabolized. nih.gov
Microbial degradation of furfuryl alcohol has also been documented. researchgate.net Various bacterial strains can utilize furanic compounds as a source of carbon and energy. mdpi.com The degradation pathway may involve the oxygenation of furfuryl alcohol to form 2-furoic acid, followed by ring cleavage. researchgate.net Given that both the furfuryl and 2-methylbutyrate moieties are derived from natural sources and are susceptible to microbial attack, it is anticipated that this compound would undergo biodegradation in the environment, likely initiated by enzymatic hydrolysis of the ester bond.
Advanced Research Methodologies and Theoretical Studies
Computational Chemistry and Molecular Modeling of Furfuryl 2-methylbutyrate (B1264701)
Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the behavior of furfuryl 2-methylbutyrate at a molecular level. While specific computational studies on this compound are not extensively documented in publicly accessible literature, the methodologies are well-established and have been applied to structurally similar furan (B31954) derivatives, such as furfuryl alcohol, 2-methylfuran (B129897), and other furan esters. These studies on related compounds provide a strong basis for understanding how computational approaches can be applied to this compound.
The synthesis of this compound typically involves the esterification of furfuryl alcohol with 2-methylbutyric acid or its anhydride (B1165640). Computational methods can be employed to study the kinetics of this reaction. For instance, density functional theory (DFT) can be used to model the reaction pathway, identify intermediates, and calculate activation energies.
Studies on the hydrogenation of furfural (B47365) to furfuryl alcohol have utilized DFT to understand reaction mechanisms on various catalyst surfaces. chemrxiv.org Similar approaches could be applied to the esterification of furfuryl alcohol to elucidate the catalytic mechanism, whether acid- or enzyme-catalyzed. A patent for the esterification of furfuryl alcohol highlights that the compound can decompose under acidic conditions, making the choice of catalyst and reaction conditions crucial. google.com Computational kinetic studies could help in optimizing these conditions to maximize the yield of this compound while minimizing degradation.
Transition state theory (TST) is a fundamental concept used to calculate the rate constants of chemical reactions. In the context of this compound synthesis, TST can be combined with quantum chemical calculations to predict the rate of esterification. By calculating the Gibbs free energy of the reactants and the transition state, the rate constant can be estimated.
For example, in the acid-catalyzed esterification of furfuryl alcohol, a protonated intermediate is formed. The subsequent nucleophilic attack by 2-methylbutyric acid would proceed through a transition state. Computational modeling of this transition state would provide insights into the reaction's energetic barrier. DFT studies on the conversion of furfuryl alcohol to 2-methylfuran have identified rate-limiting steps and transition states, demonstrating the utility of these methods for furan derivatives. acs.orgosti.gov
Quantum chemical calculations, particularly using DFT, are instrumental in determining the electronic structure and properties of this compound. These calculations can predict various molecular properties, including optimized geometry, vibrational frequencies (correlating to IR spectra), and electronic properties like molecular orbital energies (HOMO-LUMO gap).
DFT calculations have been successfully used to study the structure and reaction mechanisms of other furan esters and derivatives. nih.govnih.gov For this compound, such calculations could predict its conformational isomers and their relative stabilities. The PubChem database provides computed properties for this compound, which are likely derived from such computational methods. nih.gov
Table 1: Computationally Predicted Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 182.094294304 Da |
| Monoisotopic Mass | 182.094294304 Da |
| Topological Polar Surface Area | 39.4 Ų |
| Heavy Atom Count | 13 |
Data sourced from PubChem CID 20560364 nih.gov
Application of Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic techniques. Each method provides unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. For this compound, ¹H NMR would show characteristic signals for the protons on the furan ring, the methylene (B1212753) protons of the furfuryl group, and the protons of the 2-methylbutyrate moiety. Similarly, ¹³C NMR would provide distinct signals for each carbon atom in the molecule. The PubChem database includes a reference to a ¹³C NMR spectrum for this compound. nih.gov
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, often obtained through Gas Chromatography-Mass Spectrometry (GC-MS), can provide structural information by showing the loss of specific fragments. A GC-MS spectrum is available for this compound in the PubChem database. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching of the ester group, as well as bands characteristic of the C-O stretching and the furan ring vibrations.
Table 2: Key Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Observations |
|---|---|---|
| ¹³C NMR | This compound | Data available in spectral databases. nih.gov |
| GC-MS | This compound | Data available in spectral databases. nih.gov |
| ¹H NMR | Furfuryl Alcohol | δ 7.57 (dd), 6.39 (dd), 6.29 (d), 5.22 (t), 4.41 (d) (in DMSO-d6) rsc.org |
High-Throughput Screening and Omics Technologies in Furanic Research
High-throughput screening (HTS) and "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) are powerful tools for discovery and systems-level analysis that have potential applications in the study of furanic compounds like this compound.
High-Throughput Screening (HTS) is a method for rapidly assessing a large number of samples for a specific activity. bmglabtech.comdrugtargetreview.com In the context of furanic research, HTS could be used to:
Discover novel catalysts for the efficient and selective synthesis of furfuryl esters.
Screen for new flavor and fragrance compounds by testing libraries of furan derivatives for their interaction with olfactory and gustatory receptors. aithority.com
Evaluate the biological activity of furanic compounds by screening them against various cellular or enzymatic targets.
Omics Technologies provide a comprehensive view of the molecules that make up a cell, tissue, or organism. In furanic research, these technologies could be applied to:
Metabolomics : This involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Metabolomics could be used to identify and quantify this compound and other furan derivatives in complex mixtures, such as food products or biological samples. digitellinc.commdpi.com This is particularly relevant as furan and its derivatives can be formed during the heat treatment of food. nih.gov Understanding the metabolic fate of ingested furanic compounds is also an area where metabolomics could provide significant insights. nih.govgwu.edu
Proteomics and Transcriptomics : These technologies could be used to study the effects of furanic compounds on biological systems by analyzing changes in protein and gene expression levels.
While specific applications of HTS and omics technologies to this compound are not yet widely reported, these methodologies hold significant promise for future research into the synthesis, applications, and biological interactions of this and other furanic compounds.
Future Research Directions and Applications
Development of Novel Synthetic Routes
Future research into the synthesis of Furfuryl 2-methylbutyrate (B1264701) is centered on the development of more sustainable and efficient chemical pathways. The goal is to move beyond conventional methods that may involve harsh reaction conditions or generate considerable waste.
A primary focus is the innovation of advanced catalytic systems. The use of solid acid catalysts is being investigated as they can simplify product separation and offer the potential for catalyst recycling, which aligns with the principles of green chemistry. glbrc.org Insights from research on the ruthenium-catalyzed chemoselective oxidation of furan (B31954) rings to produce carboxylic acids may inform new, highly selective methods for creating precursors for Furfuryl 2-methylbutyrate. epa.gov Future studies will likely concentrate on designing novel catalysts that enable the direct esterification of furfuryl alcohol and 2-methylbutyric acid under milder, more environmentally friendly conditions.
Additionally, the adoption of continuous flow chemistry presents a significant opportunity. Flow reactors provide superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processing. Implementing flow synthesis for this compound could result in a more efficient production process with higher product purity.
Exploration of New Bioconversion Technologies
Bioconversion technologies offer a promising and sustainable alternative for the production of this compound, utilizing the high specificity of biological catalysts. Research is increasingly exploring both enzymatic and whole-cell approaches.
The enzymatic synthesis of esters using lipases is a key area of interest. Lipases are known for their efficacy in catalyzing esterification, and studies involving the synthesis of furan-based polymers with Candida antarctica lipase (B570770) B (CAL-B) demonstrate the viability of using such enzymes for furan compounds. chemrxiv.orgchemrxiv.org A significant trend is the use of immobilized enzymes, which enhances their stability and allows for reuse, thereby improving the economic feasibility of the process.
Whole-cell biotransformation is another critical research frontier. Microorganisms like Saccharomyces cerevisiae are capable of converting furfural (B47365), a biomass-derived platform chemical, into furfuryl alcohol. researchgate.net The next step in this research involves engineering microbes that can perform a multi-step synthesis, starting from renewable feedstocks like xylose to produce furfuryl alcohol and then esterifying it to yield this compound in a single, consolidated bioprocess.
| Technology | Biocatalyst Example | Precursors | Potential Advantages |
|---|---|---|---|
| Enzymatic Synthesis | Immobilized Candida antarctica lipase B | Furfuryl alcohol, 2-Methylbutyric acid | High selectivity, Mild reaction conditions, Reusability of catalyst |
| Whole-Cell Biotransformation | Genetically engineered Saccharomyces cerevisiae | Biomass-derived sugars, 2-Methylbutyric acid | Consolidated process, Use of renewable feedstocks, Reduced downstream processing |
Elucidation of Complex Reaction Networks in Natural Systems
A deeper understanding of how this compound is formed and degraded in natural environments, especially in food systems, is essential for managing its role in flavor and aroma. Furan derivatives are recognized as significant contributors to the flavor of thermally processed foods, often originating from the Maillard reaction. perfumerflavorist.com
Future investigations will likely utilize sophisticated analytical methods to map the intricate reaction pathways leading to the formation of this compound during food processing. perfumerflavorist.com This involves identifying its precursors in raw ingredients and determining how process variables such as temperature and pH affect its concentration in the final product.
The stability of the compound is also a key research area. This compound may be subject to degradation through oxidation or hydrolysis, which can alter the sensory profile of a product. nih.gov Research on related compounds, such as the unstable sulfur-containing aroma molecule 2-furfurylthiol (FFT), provides a model for studying the degradation kinetics of this compound in various food matrices to better predict and extend product shelf-life. nih.gov
Advanced Analytical Method Development
The detection and quantification of this compound at trace concentrations within complex samples necessitates the development of more advanced analytical methodologies. While gas chromatography-mass spectrometry (GC-MS) remains a foundational technique, research is focused on improving sensitivity and efficiency. researchgate.net
Innovations in sample preparation are crucial. Techniques such as solid-phase microextraction (SPME) are effective for concentrating volatile compounds, and future work will likely involve creating new SPME fiber coatings with higher selectivity for furan esters to achieve lower detection limits. researchgate.net
Furthermore, multidimensional techniques like two-dimensional gas chromatography (GCxGC) combined with time-of-flight mass spectrometry (TOF-MS) offer superior resolving power for complex mixtures, enabling the accurate identification of compounds that might otherwise co-elute. The development of specific isotope dilution assays, which have been successful for other furan derivatives, would also provide a robust method for precise quantification of this compound. nih.gov
| Analytical Technique | Future Research Focus | Potential Improvement |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Development of more sensitive detectors and faster analysis methods. | Lower limits of detection and higher sample throughput. |
| Solid-Phase Microextraction (SPME) | Creation of novel, selective fiber coatings. | Improved extraction efficiency and selectivity for furan esters. |
| Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) | Method optimization for flavor and fragrance analysis. | Enhanced resolution and identification of trace compounds in complex matrices. |
Expanding Biotechnological Applications for this compound
Future research is poised to expand the applications of this compound beyond its role as a flavor and fragrance ingredient. Its bio-based origins make it an interesting candidate for a variety of industrial and biotechnological uses. agosr.com
One significant area of research is its potential as a monomer for the synthesis of novel biopolymers. Furan-based polymers derived from compounds like 2,5-furandicarboxylic acid (FDCA) are being developed as sustainable alternatives to petroleum-based plastics. chemrxiv.org The chemical structure of this compound could be leveraged to create new polymeric materials with unique functional properties.
Additionally, its potential as a specialty chemical or biofuel additive warrants further investigation. Furfural derivatives like 2-methylfuran (B129897) are recognized as important platform chemicals and potential biofuels. eep1987.comresearchgate.net While not a primary fuel source itself, the properties of this compound could make it a valuable additive for improving fuel characteristics. Research into its performance as a green solvent or plasticizer could also open up new markets and applications.
Q & A
Q. What are the recommended synthetic routes for Furfuryl 2-methylbutyrate in laboratory settings?
this compound is typically synthesized via esterification between furfuryl alcohol and 2-methylbutyric acid, often catalyzed by acidic or enzymatic agents. For lab-scale production:
- Acid-catalyzed esterification : Use sulfuric acid or p-toluenesulfonic acid under reflux conditions (60–80°C) with a molar ratio of 1:1.5 (alcohol:acid) to drive equilibrium toward ester formation .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) in solvent-free systems at 40–50°C yield high selectivity (>90%) and reduce side reactions .
- Catalytic hydrogenation : Furfural derivatives can be hydrogenated using Pd or Ru catalysts to produce furfuryl alcohol intermediates, which are then esterified .
Q. How can this compound be analyzed for purity and structural confirmation?
Methodological approaches include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-WAX column (30 m × 0.25 mm ID) with a temperature gradient (50°C to 250°C at 5°C/min) to separate and identify volatile esters. Quantify using internal standards like methyl decanoate .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) peaks at δ 1.0–1.2 (CH₃), δ 2.3–2.5 (CH₂COO), and δ 4.2–4.5 (OCH₂-furan) confirm structure .
- Response Surface Methodology (RSM) : Optimize volatile release parameters (pH, salt concentration) to assess compound stability in matrices .
Q. What safety protocols should be followed when handling this compound in research laboratories?
Key safety measures include:
- Ventilation : Use fume hoods to prevent inhalation exposure; if inhaled, move to fresh air and seek medical attention .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to avoid skin/eye contact. Wash affected areas with soap/water for 15 minutes if exposed .
- Storage : Keep in airtight containers away from oxidizers and heat sources (stable below 25°C) .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield of this compound under varying catalytic conditions?
- Central Composite Design (CCD) : Vary catalyst concentration (0.5–2.5% w/w), temperature (40–80°C), and reaction time (4–12 hrs) to model optimal yield (e.g., 85–92% with H₂SO₄ at 70°C for 8 hrs) .
- Catalyst Screening : Compare heterogeneous catalysts (e.g., Amberlyst-15 vs. ZrO₂/SO₄²⁻) for recyclability and selectivity. Amberlyst-15 shows >80% yield retention after 5 cycles .
- Kinetic Studies : Monitor esterification progress via FT-IR to determine rate constants and activation energy (e.g., Eₐ ≈ 45 kJ/mol for acid-catalyzed reactions) .
Q. How can researchers resolve contradictions in bioactivity data of this compound across different studies?
Contradictions often arise from:
- Purity Variability : Validate compound purity (>98%) via HPLC before bioassays. Impurities like residual furfuryl alcohol (toxic) can skew results .
- Assay Specificity : Use standardized antifungal assays (e.g., mycelial growth inhibition vs. spore germination). For example, 12-O-Tigloylphorbol-13-(2-methylbutyrate) inhibits Fusarium spp. at 50–100 µg/mL, but results vary with pathogen strain .
- Data Normalization : Report bioactivity as IC₅₀ values relative to positive controls (e.g., ketoconazole) to ensure cross-study comparability .
Q. What genetic factors influence the enzymatic production of methyl esters structurally related to this compound?
- QTL Mapping : In Vitis vinifera, a shared QTL on chromosome 5D explains 18–22% variance in methyl 2-methylbutyrate production, linked to acyltransferase genes (e.g., AAT1) .
- Gene Knockout Studies : Silencing BSMT1 (benzoid carboxyl methyltransferase) in Arabidopsis reduces ester synthesis by 70%, highlighting enzymatic specificity .
- Transcriptomics : RNA-seq of yeast (Saccharomyces cerevisiae) overexpressing ATF1 reveals upregulated pathways for acetyl-CoA utilization, critical for ester biosynthesis .
Q. What methodologies are effective in assessing the role of this compound in flavor perception studies?
- Psychophysical Testing : Conduct triangle tests with trained panels (n=20–30) to evaluate odor thresholds (e.g., 0.1–0.5 ppm in air) and hedonic ratings (pleasantness scale: 1–9) .
- Odor Mixture Analysis : Use binary odor models (e.g., this compound + ethyl hexanoate) to study synergistic/antagonistic effects on perceived intensity .
- Electroencephalography (EEG) : Measure cortical responses to odor stimuli; β-band oscillations correlate with flavor familiarity and acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
